2-Acetyl-4-nitroindan-1,3-dione
Overview
Description
2-Acetyl-4-nitroindan-1,3-dione is an organic compound with the molecular formula C11H7NO5. It is a derivative of indane-1,3-dione, characterized by the presence of acetyl and nitro functional groups at the 2 and 4 positions, respectively. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Scientific Research Applications
2-Acetyl-4-nitroindan-1,3-dione finds applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and photoinitiators for polymerization.
Safety and Hazards
The safety information for 2-Acetyl-4-nitroindan-1,3-dione includes hazard statements such as H315 which indicates it causes skin irritation, H319 which indicates it causes serious eye irritation, and H335 which indicates it may cause respiratory irritation . Precautionary statements include P261 which advises avoiding breathing dust, fume, gas, mist, vapors, or spray, P271 which advises using only outdoors or in a well-ventilated area, and P280 which advises wearing protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Indane-1,3-dione, a closely related compound, is of high current interest, and this molecule has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for NLO applications . This suggests potential future directions for the use of 2-Acetyl-4-nitroindan-1,3-dione in similar applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4-nitroindan-1,3-dione typically involves the nitration of 2-acetylindan-1,3-dione. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 4-position of the indane-1,3-dione ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-4-nitroindan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group yields amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted indane-1,3-dione derivatives.
Mechanism of Action
The mechanism of action of 2-Acetyl-4-nitroindan-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electron acceptor, facilitating various redox reactions. It also interacts with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Acetyl-4-nitroindan-1,3-dione is compared with other similar compounds such as:
Indane-1,3-dione: Lacks the acetyl and nitro groups, making it less reactive in certain chemical reactions.
2-Acetylindan-1,3-dione: Lacks the nitro group, resulting in different chemical and biological properties.
4-Nitroindan-1,3-dione: Lacks the acetyl group, affecting its reactivity and applications.
The presence of both acetyl and nitro groups in this compound enhances its reactivity and broadens its range of applications compared to its analogues .
Properties
IUPAC Name |
2-acetyl-4-nitroindene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c1-5(13)8-10(14)6-3-2-4-7(12(16)17)9(6)11(8)15/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZUSQXEYYPINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370647 | |
Record name | 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25125-04-6 | |
Record name | 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.